molecular formula C8H11ClN2 B13611459 [(2-Chloro-6-methylpyridin-3-yl)methyl](methyl)amine

[(2-Chloro-6-methylpyridin-3-yl)methyl](methyl)amine

Cat. No.: B13611459
M. Wt: 170.64 g/mol
InChI Key: OMZSAIMTXLBFNA-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylpyridin-3-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a methylamine group attached to the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-methylpyridin-3-yl)methylamine typically involves the reaction of 2-chloro-6-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-chloro-6-methylpyridine.

    Reagents: Formaldehyde and methylamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions, and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of (2-Chloro-6-methylpyridin-3-yl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-methylpyridin-3-yl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of reduced amine derivatives.

Scientific Research Applications

(2-Chloro-6-methylpyridin-3-yl)methylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

(2-Chloro-6-methylpyridin-3-yl)methylamine can be compared with other similar compounds, such as:

    2-Amino-6-methylpyridine: Similar structure but with an amino group instead of a chloro group.

    2-Bromo-6-methylpyridine: Similar structure but with a bromo group instead of a chloro group.

    6-Methyl-2-picoline: Similar structure but without the chloro and methylamine groups.

Uniqueness: (2-Chloro-6-methylpyridin-3-yl)methylamine is unique due to the presence of both a chloro group and a methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-(2-chloro-6-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-3-4-7(5-10-2)8(9)11-6/h3-4,10H,5H2,1-2H3

InChI Key

OMZSAIMTXLBFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CNC)Cl

Origin of Product

United States

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